molecular formula C21H23FN2O3 B6587536 1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide CAS No. 1207019-71-3

1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide

Cat. No.: B6587536
CAS No.: 1207019-71-3
M. Wt: 370.4 g/mol
InChI Key: ASSQWHOVLJWYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide is an organic compound that features a piperidine ring substituted with a carboxamide group and a propanoyl group linked to a fluorophenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the fluorophenoxyphenyl intermediate: This step involves the reaction of 4-fluorophenol with a suitable phenyl halide under conditions that promote nucleophilic aromatic substitution.

    Propanoylation: The intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Piperidine ring formation: The resulting product is reacted with piperidine under conditions that facilitate the formation of the piperidine ring.

    Carboxamide formation: Finally, the compound is treated with a suitable carboxylating agent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical entities.

Mechanism of Action

The mechanism of action of 1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxyphenyl moiety may facilitate binding to hydrophobic pockets, while the piperidine ring and carboxamide group can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[3-(4-chlorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-{3-[3-(4-methylphenoxy)phenyl]propanoyl}piperidine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.

    1-{3-[3-(4-methoxyphenoxy)phenyl]propanoyl}piperidine-4-carboxamide: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets due to the electronegativity of fluorine. This can result in enhanced biological activity and specificity compared to its analogs.

Properties

IUPAC Name

1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c22-17-5-7-18(8-6-17)27-19-3-1-2-15(14-19)4-9-20(25)24-12-10-16(11-13-24)21(23)26/h1-3,5-8,14,16H,4,9-13H2,(H2,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSQWHOVLJWYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.